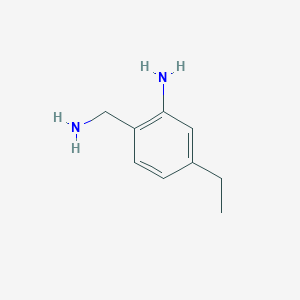

2-(Aminomethyl)-5-ethylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-(aminomethyl)-5-ethylaniline |

InChI |

InChI=1S/C9H14N2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5H,2,6,10-11H2,1H3 |

InChI Key |

AGTCJCYZHJSOKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CN)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl 5 Ethylaniline

Direct Amination and Alkylation Strategies

Direct methods for the introduction of the aminomethyl group onto an aniline (B41778) scaffold represent an efficient approach to the target compound. These strategies often involve the transformation of a pre-existing functional group or the direct alkylation of a suitable aniline derivative.

Reductive Amination Pathways for 2-(Aminomethyl)-5-ethylaniline Precursors

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org In a hypothetical pathway to this compound, a suitable precursor such as 4-ethyl-2-formylaniline could be subjected to reductive amination. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. acsgcipr.org

The reaction typically proceeds by treating the aldehyde with an amine source, such as ammonia (B1221849), followed by the addition of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.com The choice of reducing agent is crucial, as it must selectively reduce the imine intermediate without affecting the aldehyde starting material. masterorganicchemistry.com Catalytic hydrogenation can also be employed for the reduction step. acsgcipr.org

| Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Typical Yield (%) |

| 4-ethyl-2-formylaniline | Ammonia | NaBH₃CN | Methanol | 75-90 |

| 4-ethyl-2-formylaniline | Ammonium (B1175870) Acetate | H₂/Pd/C | Ethanol (B145695) | 80-95 |

Table 1: Hypothetical Reductive Amination Conditions for the Synthesis of this compound. This table presents plausible conditions based on general reductive amination procedures.

Alkylation of Substituted Aniline Scaffolds

The direct alkylation of an aniline derivative offers another route to this compound. This approach would likely start from a precursor such as 3-ethylaniline (B1664132). nih.gov The challenge in this strategy lies in achieving selective mono-alkylation at the ortho position to the amino group, as over-alkylation to form secondary and tertiary amines is a common side reaction. ncert.nic.in

To control the selectivity, the amino group of 3-ethylaniline could be protected with a suitable protecting group, followed by a directed ortho-lithiation and subsequent reaction with an aminomethylating agent. Alternatively, a Friedel-Crafts-type reaction with an appropriate electrophile on a suitably activated 3-ethylaniline derivative could be envisioned, although this may suffer from regioselectivity issues. A more plausible approach involves the N-alkylation of a pre-functionalized aniline. For instance, reacting 3-ethylaniline with a protected haloacetaldehyde followed by reduction and deprotection could yield the target compound.

Catalytic Synthesis Approaches

Catalytic methods provide elegant and atom-economical alternatives for the synthesis of complex molecules like this compound. These approaches often involve the use of transition metals to facilitate bond formations that are otherwise challenging.

Transition-Metal Catalyzed C-H Functionalization for Aminomethyl Aniline Synthesis

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-N bonds by activating otherwise inert C-H bonds. acs.org A hypothetical route to this compound via C-H amination could involve a directed C-H activation of a simpler precursor, such as an N-protected 3-ethylbenzylamine. A directing group on the nitrogen atom would guide a transition metal catalyst, commonly palladium or rhodium, to the ortho C-H bond for subsequent amination.

Another strategy could be the C-H amination of 4-ethyltoluene, followed by functionalization of the methyl group. However, controlling the regioselectivity of the initial amination would be a significant challenge.

| Substrate | Catalyst | Directing Group | Amine Source | Typical Yield (%) |

| N-acetyl-3-ethylbenzylamine | Pd(OAc)₂ | Acetyl | Di-tert-butyl azodicarboxylate | 50-70 |

| 3-ethyl-N-picolinoylbenzylamine | Ru₃(CO)₁₂ | Picolinoyl | Azides | 60-80 |

Table 2: Plausible Conditions for Transition-Metal Catalyzed C-H Amination. This table illustrates potential catalytic systems based on known C-H functionalization reactions.

Hydrogenation and Transfer Hydrogenation in Amine Formation

Catalytic hydrogenation is a fundamental process in the synthesis of amines, often employed for the reduction of nitriles or nitro groups. ncert.nic.in A plausible route to this compound could start from 4-ethyl-2-nitrobenzonitrile. This precursor could be subjected to a two-step reduction. First, the nitro group could be selectively reduced to the aniline, followed by the hydrogenation of the nitrile to the aminomethyl group. Alternatively, a simultaneous reduction of both functional groups could be achieved under specific catalytic conditions.

Common catalysts for nitrile hydrogenation include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). nih.gov Transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) in the presence of a catalyst, offers a milder alternative to using hydrogen gas. acsgcipr.org

| Starting Material | Catalyst | Hydrogen Source | Solvent | Key Transformation |

| 4-ethyl-2-nitrobenzonitrile | Pd/C | H₂ (gas) | Ethanol | Reduction of nitro and nitrile groups |

| 2-Cyano-4-ethylaniline | Raney Ni | H₂ (gas) | Ammonia/Methanol | Reduction of nitrile group |

| 4-ethyl-2-nitrobenzonitrile | Pd/C | Ammonium Formate | Methanol | Transfer hydrogenation |

Table 3: Potential Hydrogenation Routes to this compound. This table outlines hypothetical hydrogenation strategies for the synthesis of the target compound.

Enzyme-Catalyzed or Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as transaminases are capable of converting ketones and aldehydes into chiral amines with high enantiomeric excess. nih.gov A hypothetical biocatalytic route to this compound could involve the use of a transaminase to aminate a precursor like 4-ethyl-2-formylbenzaldehyde.

Furthermore, alcohol dehydrogenases could be used in a cascade reaction to first oxidize a corresponding alcohol, 2-(hydroxymethyl)-5-ethylaniline, to the aldehyde, which is then aminated in situ by a transaminase. google.com This approach, known as a deracemization cascade, can provide enantiomerically pure amines. nih.gov While specific enzymes for the synthesis of this compound have not been reported, the broad substrate scope of many known transaminases suggests this as a feasible, albeit exploratory, synthetic strategy.

| Enzyme Class | Precursor Substrate | Key Transformation | Potential Advantage |

| Transaminase | 4-ethyl-2-formylbenzaldehyde | Asymmetric amination | High enantioselectivity |

| Alcohol Dehydrogenase / Transaminase Cascade | 2-(hydroxymethyl)-5-ethylaniline | Oxidation followed by amination | Access to enantiopure product |

Table 4: Potential Biocatalytic Routes to this compound. This table highlights plausible enzymatic transformations for the synthesis of the target compound.

Multi-Component and Cascade Reactions in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer significant advantages in terms of atom economy and procedural simplicity. ijtsrd.com Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of complex molecules from simple precursors. nih.govchemistryworld.com

While specific MCRs or cascade reactions for the direct synthesis of this compound are not extensively documented in publicly available research, analogous transformations for structurally related compounds provide a conceptual framework. For instance, the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an alkene, is a powerful tool for the synthesis of tetrahydroquinolines. nih.gov A hypothetical MCR for a precursor to this compound could involve a suitably substituted aniline, formaldehyde (B43269), and a cyanide source in a Strecker-type reaction to introduce the aminomethyl group. nih.gov

Another relevant approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine. nih.gov A variation, the Petasis (borono-Mannich) reaction, utilizes boronic acids as the nucleophilic component and is known for its mild conditions. nih.gov

Cascade reactions often enable the construction of complex cyclic systems. For example, iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines have been used to synthesize quinazolines. nih.gov A potential, albeit complex, cascade strategy for this compound could be envisioned starting from a precursor that undergoes a series of cyclization and rearrangement steps to form the desired substituted aniline.

Optimization of Reaction Conditions and Process Intensification

Continuous Flow Synthesis Parameters

Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.govresearchgate.netresearchgate.net The metal-free reduction of nitro compounds to amines using trichlorosilane (B8805176) has been successfully demonstrated under continuous-flow conditions, offering a mild and efficient alternative to metal-catalyzed hydrogenations. nih.gov

A hypothetical continuous flow process for the synthesis of this compound could involve the reduction of a corresponding nitro or nitrile precursor. The table below outlines plausible parameters for such a synthesis, based on analogous reductions of aromatic nitro compounds. beilstein-journals.org

| Parameter | Value | Purpose |

| Reactor Type | Microreactor (e.g., PTFE tubing) | Provides a high surface-area-to-volume ratio for efficient heat and mass transfer. |

| Reagents | 2-Nitro-4-ethylbenzylamine precursor, Trichlorosilane (HSiCl₃), Hünig's base | HSiCl₃ acts as the reducing agent in a metal-free system. Hünig's base is a non-nucleophilic base. |

| Solvent | Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) | To dissolve reactants and facilitate the reaction. |

| Flow Rate | 0.1 mL/min | Controls the residence time of the reactants in the reactor. |

| Temperature | 25 °C (Room Temperature) | Mild reaction conditions reduce energy consumption. |

| Residence Time | ~5-50 minutes | The time reactants spend in the reactor, optimized for maximum conversion. |

| Work-up | In-line quench with NaOH solution | Neutralizes the reaction mixture and facilitates product isolation. |

This table presents a hypothetical continuous flow setup for the synthesis of this compound based on analogous reductions.

Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijtsrd.comacs.orgontosight.airsc.org Key principles include the use of renewable feedstocks, catalysis, and the avoidance of toxic reagents and solvents. ontosight.ai

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic reduction methods, for instance, is preferable to stoichiometric reagents. acs.org The synthesis of anilines using greener methods, such as microwave-assisted synthesis without organic solvents, has been reported for other aniline derivatives and could potentially be adapted. tandfonline.com

The choice of starting materials is also a critical aspect of green chemistry. The use of bio-based feedstocks is a growing area of research. For example, the synthesis of quinolines from aniline and amino acids represents a move towards more sustainable precursors. organic-chemistry.org

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Employing multi-component reactions where most atoms of the reactants are incorporated into the final product. |

| Use of Catalysis | Utilizing catalytic reduction methods (e.g., catalytic hydrogenation) instead of stoichiometric metal hydrides. |

| Benign Solvents | Exploring the use of water or other environmentally friendly solvents in reaction steps. |

| Energy Efficiency | Utilizing microwave-assisted synthesis or continuous flow processes at ambient temperatures to reduce energy consumption. tandfonline.com |

| Renewable Feedstocks | Investigating synthetic routes that start from bio-derived materials. |

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 5 Ethylaniline

Nucleophilic and Electrophilic Behavior of Amine Functionalities

The presence of two distinct amine groups in 2-(Aminomethyl)-5-ethylaniline dictates its nucleophilic and electrophilic reactivity. The aromatic amine is a weaker base and less nucleophilic than the benzylic amine due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. wikipedia.org Conversely, the benzylic amine behaves more like a typical aliphatic amine, exhibiting greater basicity and nucleophilicity. This difference in reactivity allows for selective functionalization under controlled conditions.

Acylation of amines is a fundamental transformation in organic synthesis, often employed to introduce an acetyl protecting group to modulate the reactivity of the amine. youtube.com In the case of this compound, acylation can occur at either the aromatic or the benzylic amine. The reaction with acyl chlorides or anhydrides typically proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org

Due to the higher nucleophilicity of the benzylic amine, selective acylation at this position is generally favored under mild conditions. However, diacylation can occur, particularly with an excess of the acylating agent or under more forcing conditions. The use of a base, such as pyridine, is common to neutralize the hydrogen chloride byproduct and drive the reaction to completion. chemguide.co.uk

Table 1: Representative Acylation Reactions of Amines

| Amine Substrate | Acylating Agent | Product | Reaction Conditions | Reference |

| Aniline (B41778) | Acetic Anhydride | Acetanilide | HCl, Sodium Acetate, Water | youtube.com |

| Ethylamine | Ethanoyl Chloride | N-ethylethanamide | Concentrated aqueous solution | chemguide.co.uk |

| Phenylamine | Ethanoyl Chloride | N-phenylethanamide | - | libretexts.org |

Note: This table presents general acylation reactions of anilines and primary amines to illustrate the expected reactivity of this compound, for which specific experimental data was not found in the searched literature.

The acylation of the aromatic amine significantly reduces its activating effect on the benzene ring, a strategy often used to control selectivity in subsequent electrophilic aromatic substitution reactions. youtube.com

The amine functionalities of this compound are susceptible to alkylation by alkyl halides. Similar to acylation, the benzylic amine is expected to be more reactive towards alkylating agents than the aromatic amine. However, the alkylation of amines can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. masterorganicchemistry.com This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction. masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine starting material can be employed. The reaction of anilines with alkyl halides typically follows an SN2 mechanism. youtube.com

Table 2: Representative Alkylation Reactions of Anilines

| Aniline Substrate | Alkylating Agent | Catalyst/Conditions | Product | Reference |

| Aniline | Benzyl alcohol | Nitrile-Substituted NHC–Ir(III) Complex, KOtBu, 120 °C | N-benzylaniline | nih.gov |

| Aniline | 4-hydroxybutan-2-one | NH4Br, visible light (420 nm), 25 °C | 4-(phenylamino)butan-2-one | nih.gov |

| Substituted Anilines | Benzyl alcohols | CoNx@NC catalyst, tert-BuOK, Toluene, 140 °C | N-alkylated anilines | researchgate.net |

Note: This table provides examples of N-alkylation of anilines with various reagents and catalysts to infer the potential reactivity of this compound, for which specific experimental data was not found.

Derivatization can also be achieved through reactions such as the formation of Schiff bases (imines) by condensation with aldehydes or ketones, primarily involving the more nucleophilic benzylic amine.

Cyclization Reactions and Heterocyclic Compound Formation

The ortho-disposed aminomethyl and amino groups on the benzene ring of this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems.

Quinazolines are a class of bicyclic heterocyclic compounds with a wide range of biological activities. researchgate.net A common and efficient method for their synthesis involves the condensation of a 2-aminobenzylamine derivative with an aldehyde or its equivalent. organic-chemistry.org In this reaction, the benzylic amine first condenses with the aldehyde to form an imine intermediate. Subsequent intramolecular cyclization involving the aromatic amine, followed by oxidation (aromatization), yields the quinazoline (B50416) ring system. nih.govresearchgate.net

Various catalytic systems, including transition metal-based and metal-free conditions, have been developed for this transformation. organic-chemistry.org For instance, the acceptorless dehydrogenative coupling of 2-aminobenzylamine with alcohols, catalyzed by nickel or ruthenium complexes, can also afford quinazolines. organic-chemistry.org Molecular iodine has also been shown to catalyze the synthesis of quinazolines from 2-aminobenzylamines and benzylamines under an oxygen atmosphere. researchgate.net

Table 3: Synthesis of Quinazolines from 2-Aminobenzylamine Analogs

| 2-Aminobenzylamine Analog | Reagent | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzylamine | Benzyl alcohol | Nickel catalyst with tetraaza macrocyclic ligand | 2-Phenylquinazoline | organic-chemistry.org |

| 2-Aminobenzylamine | Benzylamine | Molecular Iodine, O2, solvent-free | 2-Phenylquinazoline | researchgate.net |

| 2-Aminobenzylamine | α-Ketoacids | Rose Bengal, blue LED, air | 2-Substituted quinazolines | nih.gov |

| 2-Aminobenzylamine | Aldehydes | Iridium catalyst | 2-Substituted quinazolines | researchgate.net |

Note: This table illustrates the synthesis of quinazolines from the parent 2-aminobenzylamine, which is expected to be analogous for this compound.

The ethyl group at the 5-position of the aniline ring in this compound would be retained in the final quinazoline product, leading to the formation of 6-ethyl-substituted quinazolines.

Beyond the formation of six-membered heterocycles like quinazolines, the reactive functionalities in derivatives of this compound can participate in other intramolecular cyclization reactions. For instance, after N-functionalization of the benzylic amine, subsequent intramolecular condensation can lead to the formation of five or seven-membered rings, depending on the nature of the substituent.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target the aromatic ring, the ethyl substituent, or the amine functionalities.

The oxidation of anilines can be complex, often leading to a mixture of products, including colored polymeric materials. wikipedia.org The outcome of the oxidation is highly dependent on the oxidant and the reaction conditions. For instance, oxidation of anilines can lead to the formation of azoxybenzenes or nitrobenzenes. youtube.com The presence of the electron-donating ethyl group and the aminomethyl group would likely increase the susceptibility of the aromatic ring to oxidation.

The reduction of the aromatic ring of anilines requires harsh conditions, such as high-pressure catalytic hydrogenation. More commonly, reduction reactions in the context of aniline derivatives involve the reduction of a nitro group to an amine. youtube.comwikipedia.orgorganic-chemistry.org If this compound were synthesized from a corresponding nitro-aromatic precursor, this reduction step would be crucial. Common reagents for the reduction of aromatic nitro groups to amines include metals in acidic media (e.g., Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd/C). youtube.comwikipedia.orgcommonorganicchemistry.com

Table 4: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Selectivity | Reference |

| H₂/Pd-C | - | Reduces many functional groups | youtube.comcommonorganicchemistry.com |

| Fe/HCl | Acidic media | Mild, tolerates some functional groups | youtube.com |

| SnCl₂ | Acidic media | Mild, tolerates some functional groups | commonorganicchemistry.com |

| Sodium Hydrosulfite | - | - | wikipedia.org |

Note: This table lists common methods for the reduction of aromatic nitro groups, a key reaction in the synthesis of many aniline derivatives.

Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

A comprehensive understanding of a chemical reaction's mechanism is built upon detailed kinetic and isotopic investigations. Kinetic studies, which measure the rate of a reaction under various conditions, can reveal the order of the reaction with respect to each reactant and provide crucial information about the rate-determining step. Isotopic labeling, where an atom in a reactant molecule is replaced by its heavier isotope, is a powerful tool for tracking the movement of atoms throughout a reaction and for probing the nature of transition states.

For a compound like this compound, kinetic studies would be invaluable. For instance, in a hypothetical reaction with an electrophile, determining the reaction order with respect to the aniline derivative and the electrophile would indicate whether the initial interaction is a slow, rate-limiting step or a rapid pre-equilibrium. The presence of the ortho-aminomethyl group could potentially lead to complex kinetics, possibly involving neighboring group participation where the nitrogen of the aminomethyl group interacts with the reaction center. This could be investigated by comparing the reaction rates of this compound with those of similar anilines lacking the ortho-aminomethyl group.

Isotopic labeling studies would offer deeper insights. For example, replacing the hydrogen atoms of the amino group with deuterium (B1214612) (a heavier isotope of hydrogen) could result in a kinetic isotope effect (KIE). The magnitude of the KIE would provide evidence for whether the N-H bond is broken in the rate-determining step of the reaction. Similarly, labeling the nitrogen atom of the amino group or the aminomethyl group with ¹⁵N could help to distinguish between different potential reaction pathways.

Unfortunately, a search of the available scientific literature did not yield any specific experimental data, such as rate constants, activation parameters, or kinetic isotope effects, for reactions involving this compound. While studies on other substituted anilines provide a general framework for understanding their reactivity, the unique substitution pattern of this compound necessitates dedicated experimental investigation. Without such data, any discussion of its reaction mechanisms is purely theoretical.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | Data not available |

| 2 | 0.2 | 0.1 | Data not available |

| 3 | 0.1 | 0.2 | Data not available |

Table 2: Illustrative Isotopic Labeling Studies for Mechanistic Elucidation

| Isotopic Label | Position of Label | Potential Information Gained | Experimental Data |

| ²H (Deuterium) | Amino group (NH₂) | Involvement of N-H bond cleavage in the rate-determining step. | Data not available |

| ¹⁵N | Amino group | Distinguishing between reaction pathways involving the amino nitrogen. | Data not available |

| ¹⁵N | Aminomethyl group | Assessing neighboring group participation of the aminomethyl nitrogen. | Data not available |

The absence of empirical data underscores a gap in the understanding of the chemical behavior of this specific aniline derivative. Future research focusing on the kinetics and isotopic analysis of reactions involving this compound is required to elucidate its reaction mechanisms definitively.

Coordination Chemistry of 2 Aminomethyl 5 Ethylaniline As a Ligand

Ligand Design Principles for 2-(Aminomethyl)-5-ethylaniline and its Derivatives

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties. For this compound, several key design principles can be considered:

Bidentate Chelation: The most probable coordination mode for this ligand is as a bidentate N,N'-donor, forming a stable six-membered chelate ring with a metal center. This is due to the spatial arrangement of the aminomethyl and aniline (B41778) groups.

Steric and Electronic Tuning: The ethyl group at the 5-position and the potential for substitution on the nitrogen atoms or the aromatic ring allow for fine-tuning of the ligand's properties. For instance, alkylation of the amine groups would increase the steric bulk and electron-donating ability of the ligand.

Hemilability: The aniline nitrogen, being part of an aromatic system, is a weaker donor than the aliphatic aminomethyl nitrogen. This difference in basicity could lead to hemilabile behavior, where the aniline group can reversibly coordinate and de-coordinate from the metal center. This property is often sought after in catalyst design.

By modifying the basic scaffold of this compound, a variety of derivatives with tailored properties could be synthesized. The following table outlines some potential modifications and their expected effects on the ligand's coordination behavior.

| Modification | Expected Effect on Ligand Properties |

| N-alkylation of the aminomethyl group | Increased steric hindrance and electron-donating ability. |

| N-arylation of the aniline group | Altered electronic properties and potential for extended π-systems. |

| Introduction of substituents on the aromatic ring | Fine-tuning of the ligand's electronic and steric profile. |

Synthesis and Characterization of Metal Complexes

While no specific metal complexes of this compound are documented, their synthesis would likely follow established methodologies for related amine ligands.

Preparation of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions would be crucial in obtaining crystalline products suitable for characterization.

A general synthetic route could be: Metal Salt + this compound → [Metal(this compound)n]Xm

Where:

Metal Salt = e.g., CuCl₂, Ni(OAc)₂, Pd(OAc)₂, etc.

n = number of ligands coordinated to the metal

X = counter-ion

m = charge of the complex

The stoichiometry of the reaction would be adjusted to favor the formation of either mononuclear or polynuclear complexes.

Geometrical and Electronic Structure of Coordination Compounds

The geometry and electronic structure of the resulting coordination compounds would be determined by the coordination number and preferred geometry of the metal ion, as well as the steric and electronic properties of the ligand.

Commonly employed techniques for characterization would include:

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex, including bond lengths and angles.

Spectroscopic Methods (IR, UV-Vis, NMR): To probe the coordination environment of the metal ion and the electronic structure of the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.

Based on analogous systems, one could predict the formation of square planar, tetrahedral, or octahedral complexes depending on the transition metal used.

Applications of this compound-Derived Metal Complexes in Catalysis

Metal complexes derived from bidentate nitrogen ligands are widely used in catalysis. While no catalytic applications of this compound complexes have been reported, their potential can be inferred from related systems.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase. Complexes of this compound could potentially be active in a variety of reactions, including:

Cross-Coupling Reactions: Palladium complexes of bidentate nitrogen ligands are well-known catalysts for Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with amine ligands are often used for the reduction of ketones, aldehydes, and imines.

Polymerization: Late transition metal complexes can act as catalysts for olefin polymerization.

The following table provides a hypothetical overview of potential catalytic applications.

| Catalytic Reaction | Plausible Metal Center | Rationale |

| Suzuki Coupling | Palladium (Pd) | Bidentate nitrogen ligands stabilize Pd(0) and Pd(II) intermediates. |

| Asymmetric Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Chiral derivatives of the ligand could induce enantioselectivity. |

| Olefin Polymerization | Nickel (Ni), Palladium (Pd) | The steric and electronic properties of the ligand can influence polymer properties. |

Heterogeneous Catalysis

For heterogeneous catalysis, the catalyst is in a different phase from the reactants. Complexes of this compound could be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This approach offers several advantages, including ease of catalyst separation and recycling.

The functional groups on the ligand would allow for covalent anchoring to the support material. These immobilized catalysts could then be used in continuous flow reactors, which are highly desirable for industrial processes.

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 5 Ethylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Aminomethyl)-5-ethylaniline by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the aminomethyl group, the aromatic ring, and the primary aniline (B41778) amine. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling with each other. The aminomethyl (CH₂NH₂) protons would likely appear as a singlet, though coupling with the amine protons could lead to broadening or splitting depending on the solvent and concentration. The two amine protons of the aminomethyl group and the two protons of the aniline's primary amine group would each likely appear as broad singlets, and their chemical shifts could be significantly influenced by solvent exchange. The aromatic region would display a complex splitting pattern due to the three non-equivalent protons on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, with distinct signals for each of the nine carbon atoms in the molecule. The two carbons of the ethyl group would appear in the aliphatic region, as would the carbon of the aminomethyl group. The six aromatic carbons would have characteristic shifts in the downfield region, with their precise positions influenced by the electronic effects of the amino, aminomethyl, and ethyl substituents.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 150 |

| Aniline NH₂ | Broad singlet, variable | - |

| Aminomethyl CH₂ | ~3.8 | ~45 |

| Aminomethyl NH₂ | Broad singlet, variable | - |

| Ethyl CH₂ | ~2.5 (quartet) | ~28 |

| Ethyl CH₃ | ~1.2 (triplet) | ~15 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Structure and Electronic Transitions

Vibrational and electronic spectroscopy provide further insights into the bonding and electronic structure of this compound.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra would be characterized by absorption bands corresponding to the vibrational modes of the molecule's functional groups. The N-H stretching vibrations of the primary aniline and aminomethyl groups are expected to appear as distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and aminomethyl groups would be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations would produce characteristic peaks in the 1450-1600 cm⁻¹ region. Bending vibrations for the various groups would be found at lower wavenumbers.

Expected Key IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Aniline & Aminomethyl) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Bend | 1550 - 1650 |

| C-N Stretch | 1250 - 1350 |

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the aniline chromophore. Aniline itself typically exhibits a strong primary absorption band around 230-240 nm and a weaker secondary band around 280-290 nm, corresponding to π→π* and n→π* electronic transitions, respectively. The presence of the ethyl and aminomethyl substituents on the benzene ring would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima.

Advanced Mass Spectrometry Techniques for Identification and Reaction Monitoring

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry: In an EI mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would be a key identifier. Likely fragmentation pathways would include the loss of the aminomethyl group, cleavage of the ethyl group, and fragmentation of the aromatic ring.

Electrospray Ionization (ESI) Mass Spectrometry: ESI-MS, a soft ionization technique, would be particularly useful for analyzing the protonated molecule [M+H]⁺. This technique is less likely to cause extensive fragmentation, making it ideal for confirming the molecular weight. High-resolution mass spectrometry (HRMS) coupled with ESI would allow for the determination of the exact mass and, consequently, the elemental formula of the compound with high accuracy. These techniques are also invaluable for monitoring the progress of chemical reactions involving this compound and for identifying any derivatives or byproducts.

Computational and Theoretical Studies on 2 Aminomethyl 5 Ethylaniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. For a compound like 2-(Aminomethyl)-5-ethylaniline, DFT calculations could provide invaluable data on its fundamental chemical properties.

Geometry Optimization and Frontier Molecular Orbital Analysis

A primary step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional conformation. Using a suitable functional and basis set, such as B3LYP/6-311G(d,p), the optimized structure of this compound would be determined. This process would yield key structural parameters like bond lengths, bond angles, and dihedral angles.

Following optimization, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of these orbitals and their energy gap (E_LUMO - E_HOMO) are fundamental descriptors of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap | 5.00 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Calculation of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum simulation would correspond to the stretching and bending modes of the functional groups in this compound, such as the N-H and C-H vibrations of the aminomethyl group and the aromatic ring. Similarly, the chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimentally obtained NMR data to validate the computational model.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, an MD simulation would reveal its conformational landscape by exploring the rotational freedom around its single bonds. This is particularly relevant for the ethyl and aminomethyl substituents on the aniline (B41778) ring.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions in a condensed phase. By simulating a system containing multiple molecules of this compound, one could analyze the hydrogen bonding patterns involving the amine groups and potential π-π stacking interactions between the aromatic rings.

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry provides tools to predict the Non-Linear Optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations can be employed to compute the electric dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β) of this compound. The presence of both an electron-donating group (the amino and ethyl groups) and an aromatic system suggests that it might exhibit NLO properties.

Table 2: Hypothetical Non-Linear Optical Properties of this compound

| Property | Hypothetical Value |

| Dipole Moment (μ) | To be calculated |

| Mean Polarizability (α) | To be calculated |

| First Hyperpolarizability (β) | To be calculated |

Note: The values in this table would be determined through specific computational NLO studies.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the high-energy structures that connect reactants to products. This allows for the determination of activation energies and reaction rates. For instance, the reactivity of the amine groups or the aromatic ring in various chemical transformations could be systematically studied.

Applications of 2 Aminomethyl 5 Ethylaniline in Materials Science and Polymer Chemistry

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

The difunctional nature of 2-(Aminomethyl)-5-ethylaniline makes it a prime candidate for use as a monomer in step-growth polymerization or as a cross-linking agent for creating thermosetting polymers. The two amine groups can react with various electrophilic co-monomers to form a range of polymers.

For instance, in the synthesis of polyamides , the amine groups of this compound could react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). The differential reactivity of the aliphatic and aromatic amines could be exploited to create polymers with specific architectures. The more reactive aliphatic amine would likely react first under milder conditions, allowing for a degree of control over the polymerization process.

Similarly, in the formation of polyimides , a class of high-performance polymers known for their thermal stability, this compound could serve as the diamine monomer, reacting with dianhydrides. The resulting polyimides would incorporate the flexible ethyl and aminomethyl groups, potentially modifying the final properties of the material, such as solubility and processability.

As a cross-linking agent , it could be incorporated into a pre-polymer matrix containing functional groups reactive towards amines, such as epoxides or isocyanates. Upon curing, the two amine groups can react with the polymer chains, forming a three-dimensional network structure. This would enhance the mechanical strength, thermal stability, and chemical resistance of the material.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Resulting Linkage | Potential Properties |

| Polyamide | Dicarboxylic Acid/Diacyl Chloride | Amide | Enhanced flexibility, potential for controlled reactivity |

| Polyimide | Dianhydride | Imide | Improved solubility and processability for high-performance polymers |

| Polyurea | Diisocyanate | Urea | Formation of tough, elastomeric materials |

| Epoxy Resin | Diglycidyl Ether | Amino-alcohol | Cross-linked network with high strength and thermal stability |

Incorporation into Functional Polymer Architectures

The structure of this compound is well-suited for the creation of complex and functional polymer architectures, such as dendrimers and hyperbranched polymers. These highly branched structures are of interest for a variety of applications, including drug delivery, catalysis, and as rheology modifiers.

In the synthesis of dendrimers , this compound could be used as a branching unit. Its two amine groups provide points for further growth of the dendritic structure. By selectively reacting one type of amine group (e.g., the aliphatic amine) to add new branches, and then activating the other (the aromatic amine) for subsequent reactions, a generation-by-generation growth of the dendrimer could be achieved.

For hyperbranched polymers , which are synthesized in a one-pot reaction, this compound could act as an AB2-type monomer, where 'A' represents one type of reactive group and 'B' represents another. For example, if the aromatic amine ('A') is selectively reacted with a molecule that introduces two new reactive sites ('B'), a hyperbranched structure can be readily formed.

Application in the Synthesis of Specialty Organic Intermediates

Beyond direct use in polymers, this compound can serve as a valuable intermediate in the synthesis of more complex molecules for advanced materials, such as dyes and pigments.

The aromatic ring of this compound can be chemically modified, for example, through diazotization of the aromatic amine group, followed by a coupling reaction with an electron-rich aromatic compound (an azo coupling reaction). This is a classic method for the synthesis of azo dyes . The presence of the aminomethyl and ethyl groups on the resulting dye molecule could influence its color, solubility, and affinity for different substrates.

Furthermore, the compound can be a precursor for the synthesis of various heterocyclic compounds that may have applications as pigments or optical materials . The two amine groups can participate in cyclization reactions with appropriate reagents to form rings, leading to molecules with extended conjugation and potentially interesting photophysical properties.

Table 2: Potential Intermediate Applications of this compound

| Application Area | Synthetic Route | Resulting Product Class | Potential Functionality |

| Dyes | Diazotization and Azo Coupling | Azo Dyes | Colorant with modified solubility and binding properties |

| Pigments/Optical Materials | Cyclization Reactions | Heterocyclic Compounds | Materials with extended conjugation, potential for fluorescence or color |

| Advanced Materials | Derivatization of Amine Groups | Functionalized Monomers | Building blocks for materials with tailored electronic or optical properties |

Surface Modification and Adhesion Promotion Applications

The amine groups in this compound make it a candidate for applications involving surface modification and adhesion promotion. Amine functional groups are known to interact strongly with a variety of surfaces, including metals, metal oxides, and glass, through hydrogen bonding, electrostatic interactions, or the formation of covalent bonds.

As a surface modifying agent , this compound could be applied to a substrate to alter its surface properties. For example, treating a silica (B1680970) or glass surface with this compound could introduce amine functionalities, changing the surface from hydrophilic to more hydrophobic and providing reactive sites for further chemical transformations.

Future Research Directions and Unexplored Potential

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The efficient and selective synthesis of multi-substituted anilines remains a significant challenge in organic chemistry. eurekalert.org While general methods for aniline (B41778) synthesis are well-established, specific protocols for 2-(Aminomethyl)-5-ethylaniline are not prominently documented, presenting a clear opportunity for methodological innovation. Future research should focus on developing synthetic routes that offer high yields, excellent regioselectivity, and environmentally benign conditions.

Current state-of-the-art methods for synthesizing substituted primary anilines often rely on transition metal catalysis. Palladium-catalyzed amination reactions using aqueous ammonia (B1221849) are a direct approach, though they can be hampered by issues of catalyst stability and competing side reactions. organic-chemistry.org Similarly, copper-catalyzed couplings of aryl halides with ammonia sources, such as those using CuI-nanoparticles or CuI/4-hydroxy-l-proline systems, provide viable pathways to primary arylamines. organic-chemistry.org

A particularly promising avenue for future exploration is the dehydrogenative aromatization of substituted cyclohexanones. rsc.orgnih.gov This strategy allows for the direct synthesis of anilines from readily available cyclic ketones and a nitrogen source like ammonia or hydrazine. rsc.orgnih.gov Adapting this methodology to a precursor cyclohexanone (B45756) bearing the required ethyl and aminomethyl functionalities could provide a direct and atom-economical route to this compound.

Domino rearrangement reactions, which can create sequentially substituted anilines from ortho-alkylated N-methoxyanilines using copper catalysts, also offer a sophisticated approach for future investigation. eurekalert.org The development of a substrate that could undergo a controlled domino rearrangement to install the aminomethyl and ethyl groups in the desired positions would represent a significant synthetic advancement.

| Potential Synthetic Strategy | Catalyst/Reagent | Key Advantages | Research Focus |

| Catalytic Amination of Aryl Halide | Palladium or Copper complexes | Broad substrate scope, well-established reactivity. organic-chemistry.org | Optimization for the specific substitution pattern; development of ligand-free or reusable catalyst systems. |

| Dehydrogenative Aromatization | Supported Palladium Nanoparticles | Use of simple precursors (cyclohexanones, NH3); high atom economy. nih.gov | Design and synthesis of the corresponding substituted cyclohexanone; suppression of secondary aniline byproducts. |

| Domino Rearrangement | Cationic Copper Catalysts | Access to complex substitution patterns in a single step; mild reaction conditions. eurekalert.org | Design of a suitable N-alkoxyaniline precursor for the desired rearrangement. |

| Electrophilic Amination | H2N-OSO3H (HSA) | Use of an inexpensive nitrogen source; effective for sterically hindered substrates. nih.gov | Application to a suitably functionalized arylboronic acid precursor. |

Discovery of New Chemical Transformations and Reactivity Profiles

The reactivity of this compound is dictated by its three key functional components: the aromatic ring, the primary aniline nitrogen, and the primary aminomethyl group. While the general reactivity of anilines is known—such as neutralizing acids to form salts or reacting with oxidizing agents nih.gov—the specific interplay of these groups in this molecule is unexplored.

The two primary amine groups, one directly attached to the ring and one on the methyl substituent, possess different basicities and nucleophilicities. This difference opens up possibilities for selective chemical transformations. For instance, it may be possible to selectively acylate, alkylate, or sulfonylate one amine over the other by carefully controlling reaction conditions or by using sterically demanding reagents.

Future research should aim to quantify the pKa values of both amino groups and explore their differential reactivity in reactions such as:

Diazotization: Selective diazotization of the aromatic amine could lead to a versatile intermediate for Sandmeyer-type reactions, enabling the introduction of a wide range of functional groups at the 1-position.

Cyclization Reactions: The ortho-relationship of the aminomethyl group and the aniline nitrogen provides an ideal scaffold for synthesizing heterocyclic compounds, such as benzodiazines or other fused ring systems, which are prevalent in medicinal chemistry.

Metal-Catalyzed Cross-Coupling: The aniline moiety can be a directing group in C-H activation reactions, allowing for further functionalization of the aromatic ring. Investigating its utility in palladium, rhodium, or ruthenium-catalyzed reactions could unlock novel molecular structures.

The reactivity profile of 2-ethylaniline (B167055), a related compound, involves neutralization with acids and potential incompatibility with isocyanates, peroxides, and acid halides. nih.gov The vapor-phase reaction of 2-ethylaniline with hydroxyl radicals is estimated to be rapid, suggesting a short atmospheric half-life. nih.gov Similar studies on this compound would be crucial for understanding its environmental fate and handling requirements.

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before their synthesis. researchgate.netresearchgate.netepa.gov For this compound, where experimental data is scarce, computational modeling offers a powerful first step in characterizing its potential.

Future computational studies should focus on several key areas:

Conformational Analysis: Determining the most stable conformations of the molecule, particularly concerning the orientation of the ethyl and aminomethyl groups, is fundamental to understanding its interactions.

Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can provide insights into its reactivity, electronic spectra, and potential as an electron donor in charge-transfer complexes. nih.gov DFTB+ (Density Functional based Tight Binding) is a method that has been successfully used for such calculations on other aniline derivatives. nih.gov

Spectroscopic Prediction: Calculating theoretical vibrational frequencies (IR and Raman spectra) and NMR chemical shifts would aid in the structural confirmation of the molecule once it is synthesized. researchgate.net

Reactivity Indices: Modeling parameters such as molecular electrostatic potential (MEP), atomic charges, and frontier orbital densities can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts for further functionalization. researchgate.net

Comparative DFT studies on halo-substituted anilines have shown how substituents influence the geometry and inversion barrier of the amino group. researchgate.net Similar systematic studies on this compound and its isomers could reveal important structure-property relationships.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies. researchgate.net | Provides fundamental structural and spectroscopic data for characterization. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies (UV-Vis spectrum), HOMO/LUMO energies. researchgate.net | Predicts electronic behavior and potential for applications in organic electronics. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, electron density analysis. | Characterizes the nature of chemical bonds and intramolecular interactions. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects. | Simulates behavior in solution, relevant for predicting reactivity and interactions in a realistic environment. |

Emerging Applications in Advanced Chemical Technologies and Sustainable Processes

While no specific applications for this compound have been reported, its structure suggests significant potential across several advanced technology sectors. Anilines are foundational components in the synthesis of dyes, polymers, and pharmaceuticals. eurekalert.org The unique substitution pattern of this molecule could lead to novel properties in these areas.

Corrosion Inhibition: Many amine-containing organic molecules are effective corrosion inhibitors for metals. The ability of the nitrogen lone pairs to coordinate with metal surfaces could be explored for protecting steel and other alloys in industrial settings.

Catalysis: The molecule could serve as a ligand for transition metal catalysts. The bidentate N,N-chelation offered by the two amine groups could stabilize metal centers, potentially leading to new catalysts for hydrogenation, oxidation, or cross-coupling reactions.

Sustainable Chemistry: The development of green synthetic routes to this compound, such as the previously mentioned dehydrogenative aromatization from biomass-derivable cyclohexanones, would align with the principles of sustainable chemistry. nih.gov Furthermore, its potential use as a building block for recyclable polymers or as a component in biodegradable materials warrants investigation. The selective synthesis of anilines using heterogeneous catalysts that can be easily recovered and reused is a key goal in creating more sustainable chemical processes. nih.gov

The exploration of this molecule's potential is in its infancy. Systematic research, guided by the principles outlined above, is required to unlock the full potential of this compound as a valuable component in the toolkit of modern chemistry.

Q & A

Q. How can researchers ethically report negative results or failed synthetic attempts involving this compound to contribute to collective knowledge?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.